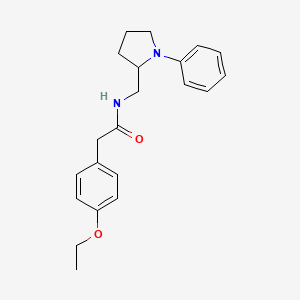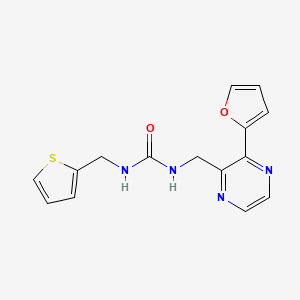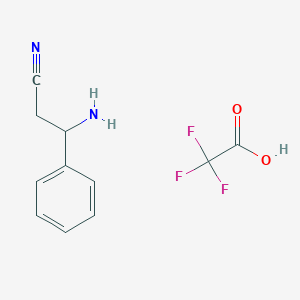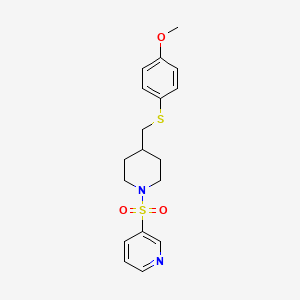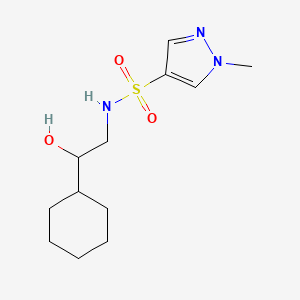
N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound known for its diverse applications in scientific research, particularly in pharmacology and biochemistry. This compound is notable for its role as a selective antagonist in various biochemical pathways, making it a valuable tool in the study of receptor functions and signaling mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Cyclohexyl Group: The final step involves the alkylation of the sulfonamide with a cyclohexyl halide in the presence of a suitable base to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine under hydrogenation conditions with catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various alkylated sulfonamide derivatives.
Scientific Research Applications
N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is extensively used in scientific research due to its role as a selective antagonist. Its applications include:
Pharmacology: Used to study receptor functions and signaling pathways, particularly in the context of prostaglandin receptors.
Biochemistry: Employed in the investigation of enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications in the treatment of diseases involving dysregulated receptor signaling.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
The compound exerts its effects by selectively binding to specific receptors, thereby inhibiting their activation. This antagonistic action blocks the downstream signaling pathways, providing insights into receptor functions and potential therapeutic targets. The molecular targets include prostaglandin receptors, where it prevents the binding of endogenous ligands, thus modulating physiological responses.
Comparison with Similar Compounds
N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its high selectivity and potency as a receptor antagonist. Similar compounds include:
N-(2-cyclohexyl-2-hydroxyethyl)-1H-pyrazole-4-sulfonamide: Lacks the methyl group, resulting in different binding affinities and selectivity.
1-methyl-1H-pyrazole-4-sulfonamide: Lacks the cyclohexyl and hydroxyethyl groups, affecting its overall activity and specificity.
These comparisons highlight the importance of structural modifications in determining the biological activity and selectivity of such compounds.
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-15-9-11(7-13-15)19(17,18)14-8-12(16)10-5-3-2-4-6-10/h7,9-10,12,14,16H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEQWZWIAIWMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
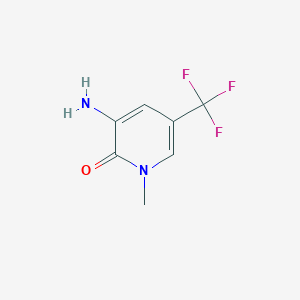
![[2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2582658.png)

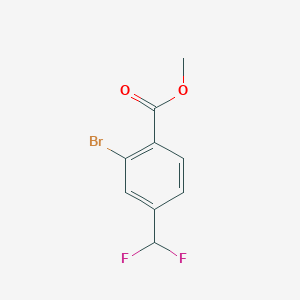
![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2582664.png)

![5-Bromo-2-[(1-cyclopentanecarbonylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2582666.png)
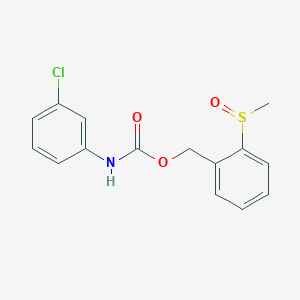
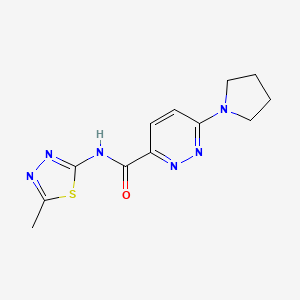
![2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2582670.png)
